

1-Bromo-2-methylpentane structural formula and isomers

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Compound of Interest

Compound Name: **1-Bromo-2-methylpentane**

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An In-depth Technical Guide to the Structural Formula and Isomers of **1-Bromo-2-methylpentane**

Abstract

This technical guide provides a comprehensive overview of **1-bromo-2-methylpentane**, a halogenated alkane with applications in organic synthesis and as a potential building block in the development of new chemical entities. The document details the structural formula, explores the constitutional and stereoisomers of its parent formula C₆H₁₃Br, presents key physicochemical data, and outlines a representative experimental protocol for its synthesis. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Structural Formula of 1-Bromo-2-methylpentane

1-bromo-2-methylpentane is a primary alkyl halide with the molecular formula C₆H₁₃Br.^[1] Its structure consists of a pentane backbone with a methyl group substituted at the second carbon (C2) and a bromine atom attached to the first carbon (C1).

- Molecular Formula: C₆H₁₃Br
- Molecular Weight: 165.07 g/mol ^[1]
- IUPAC Name: **1-bromo-2-methylpentane**^[2]

- CAS Registry Number: 25346-33-2[2][3]
- Synonyms: 2-methylpentyl bromide[2][3]

The structural representation of **1-bromo-2-methylpentane** is as follows:

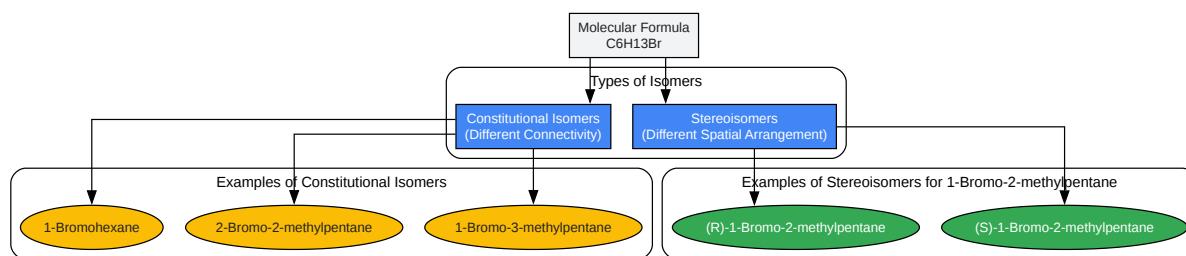
Skeletal Structure:

Condensed Structure: CH₃CH(CH₃)CH₂CH₂CH₂Br

A critical feature of the **1-bromo-2-methylpentane** structure is the presence of a chiral center at the C2 position. The carbon atom is bonded to four different groups: a hydrogen atom, a methyl group, a propyl group, and a bromomethyl group. This chirality gives rise to stereoisomerism, which is discussed in a later section.

Isomerism in Bromohexanes (C₆H₁₃Br)

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For the molecular formula C₆H₁₃Br, there are numerous isomers, which can be broadly classified into constitutional isomers and stereoisomers.



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Caption: Isomeric classification of C₆H₁₃Br.

Constitutional Isomers

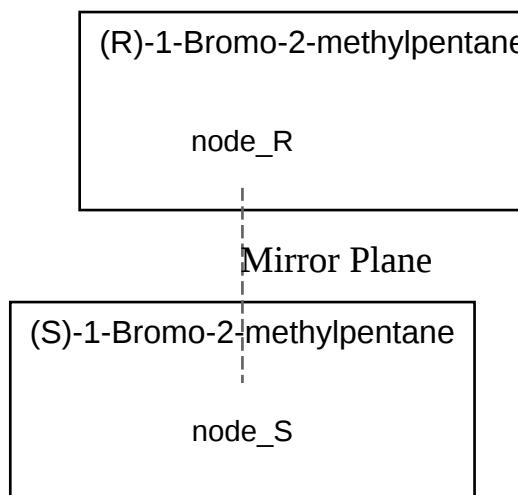
Constitutional (or structural) isomers of C₆H₁₃Br have the same molecular formula but differ in the connectivity of their atoms. These differences can arise from variations in the carbon skeleton (e.g., straight-chain vs. branched) or the position of the bromine atom on the carbon chain. There are 17 constitutional isomers of bromohexane.

Table 1: Selected Constitutional Isomers of C₆H₁₃Br

IUPAC Name	Carbon Skeleton	Classification
1-Bromohexane	Hexane	Primary
2-Bromohexane	Hexane	Secondary
3-Bromohexane	Hexane	Secondary
1-Bromo-2-methylpentane	2-Methylpentane	Primary
2-Bromo-2-methylpentane	2-Methylpentane	Tertiary
1-Bromo-3-methylpentane	3-Methylpentane	Primary
2-Bromo-3-methylpentane	3-Methylpentane	Secondary
1-Bromo-2,2-dimethylbutane	2,2-Dimethylbutane	Primary

Stereoisomers of 1-Bromo-2-methylpentane

Stereoisomers have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. Due to the chiral center at C₂, **1-bromo-2-methylpentane** exists as a pair of enantiomers: (R)-**1-bromo-2-methylpentane** and (S)-**1-bromo-2-methylpentane**. Enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions.



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Caption: Enantiomers of **1-bromo-2-methylpentane**.

Physicochemical Properties

The physical and chemical properties of bromohexane isomers vary depending on their structure. Branching in the carbon chain generally leads to a lower boiling point due to a decrease in the surface area available for intermolecular van der Waals forces.

Table 2: Physical Properties of Selected C₆H₁₃Br Isomers

Isomer	CAS Number	Boiling Point (°C)	Density (g/mL at 25°C)	Refractive Index (n ₂₀ /D)
1-Bromohexane	111-25-1	154-158	1.176	1.448
1-Bromo-2-methylpentane	25346-33-2	141	1.169	1.444
1-Bromo-3-methylpentane	51116-73-5	148-150	N/A	N/A
2-Bromo-3-methylbutane	18295-25-5	115	N/A	N/A

Representative Experimental Protocol: Synthesis of 1-Bromo-2-methylpentane

While a specific, peer-reviewed synthesis for **1-bromo-2-methylpentane** is not readily available, a representative protocol can be adapted from the general synthesis of primary alkyl bromides from their corresponding alcohols. The synthesis of **1-bromo-2-methylpentane** would start from 2-methylpentan-1-ol. A common method involves reaction with hydrobromic acid.

Objective: To synthesize **1-bromo-2-methylpentane** from 2-methylpentan-1-ol.

Reaction: $\text{CH}_3\text{CH}(\text{CH}_3)\text{CH}_2\text{CH}_2\text{CH}_2\text{OH} + \text{HBr} \rightarrow \text{CH}_3\text{CH}(\text{CH}_3)\text{CH}_2\text{CH}_2\text{CH}_2\text{Br} + \text{H}_2\text{O}$

Materials:

- 2-methylpentan-1-ol
- 48% Hydrobromic acid (HBr)
- Concentrated Sulfuric acid (H₂SO₄)
- 5% Sodium bicarbonate (NaHCO₃) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Dichloromethane (for extraction, optional)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Distillation apparatus

Procedure:

- Reaction Setup: In a round-bottom flask, combine 2-methylpentan-1-ol and 48% hydrobromic acid.
- Acid Addition: Slowly add concentrated sulfuric acid to the flask while cooling in an ice bath to control the exothermic reaction.
- Reflux: Attach a reflux condenser and heat the mixture to reflux for approximately 12-16 hours.
- Work-up: After cooling, transfer the mixture to a separatory funnel. The organic layer (containing the product) should be separated from the aqueous layer.
- Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with water again to remove any unreacted acid and other impurities.
- Drying: Dry the organic layer over anhydrous magnesium sulfate.
- Purification: Filter to remove the drying agent and purify the crude **1-bromo-2-methylpentane** by distillation, collecting the fraction at its boiling point (approximately 141°C).

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Concentrated acids (HBr and H₂SO₄) are highly corrosive and should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation and confirmation of **1-bromo-2-methylpentane** and its isomers.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum of **1-bromo-2-methylpentane** is expected to show distinct signals for the different proton environments in the molecule. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns would provide information about adjacent protons.

- ^{13}C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule.[2]
- Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic C-H stretching and bending vibrations for the alkyl groups and a C-Br stretching vibration typically in the range of 500-600 cm^{-1} .[2]
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns, including peaks corresponding to the loss of a bromine atom.[2]

Table 3: Gas Chromatography Data for **1-Bromo-2-methylpentane**[2][3]

Column Type	Kovats Retention Index (I)
Semi-standard non-polar	946, 948, 956
Standard polar	1099, 1104, 1112

Conclusion

1-bromo-2-methylpentane is a chiral primary alkyl halide with a rich isomeric landscape. Understanding its structural formula and the variations among its constitutional and stereoisomers is crucial for its application in targeted organic synthesis. The data and protocols presented in this guide offer a foundational resource for researchers working with this and related bromoalkane compounds. The differences in physical properties among its isomers highlight the importance of structural considerations in chemical and pharmaceutical development.

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